10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane
Overview
Description
10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a dispiro arrangement, where two spiro centers are connected through a nitrogen atom and two oxygen atoms. The phenylmethyl group attached to the nitrogen atom adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2043]undecane typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, which allows for better control over reaction parameters, can be employed. Additionally, the use of catalysts and advanced purification methods like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the spirocyclic structure or the phenylmethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenylmethyl group or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or diagnostic agents.
Industry: Its reactivity and stability make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane exerts its effects involves interactions with specific molecular targets. The phenylmethyl group and spirocyclic structure may enable binding to enzymes or receptors, influencing biological pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.2]pentane: A simpler spirocyclic compound with two rings sharing a single carbon atom.
Spiro[4.5]decane: Another spirocyclic compound with a larger ring system.
Spiro[2.4]heptane: Features a spiro center with a seven-membered ring.
Uniqueness
10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane stands out due to its dual spiro centers connected through nitrogen and oxygen atoms, along with the phenylmethyl group. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
10-benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-4-13(5-3-1)10-16-11-14(6-7-14)15(12-16)17-8-9-18-15/h1-5H,6-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIKXZCJZUVNPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC23OCCO3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433151 | |
Record name | 10-benzyl-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147011-43-6 | |
Record name | 10-benzyl-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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